molecular formula C15H12Cl2N2O B2472109 3-anilino-N-(2,4-dichlorophenyl)acrylamide CAS No. 338976-61-7

3-anilino-N-(2,4-dichlorophenyl)acrylamide

Cat. No. B2472109
CAS RN: 338976-61-7
M. Wt: 307.17
InChI Key: GNYMWAMYEQPHMN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-N-(2,4-dichlorophenyl)acrylamide is a chemical compound with the molecular formula C15H12Cl2N2O and a molecular weight of 307.17 . It is also known by its synonyms 2-Propenamide, N-(2,4-dichlorophenyl)-3-(phenylamino)-, and (2E)-N-(2,4-dichlorophenyl)-3-(phenylamino)prop-2-enamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a propenamide backbone with a 2,4-dichlorophenyl group and a phenylamino group attached . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.

Scientific Research Applications

Photocrosslinking Properties in Polymers

Photocrosslinking Properties : The compound 3-anilino-N-(2,4-dichlorophenyl)acrylamide and its derivatives exhibit photocrosslinking properties, which are crucial in negative photoresist materials. These polymers demonstrate excellent thermal stability and solubility in various solvents, showcasing their potential in photolithography applications (Selvam, Babu, & Nanjundan, 2005).

Non-Covalent Interaction and Molecular Docking

Non-Covalent Interaction Analysis : Detailed studies of 3-(2,6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach reveal intricate non-covalent interactions. These studies are essential in understanding molecular structures and reactivities, impacting fields like drug design and material science (Shukla, Chaudhary, & Pandey, 2020).

Antimicrobial Properties

Antimicrobial Applications : Certain acrylamide derivatives demonstrate significant antimicrobial activity against various microorganisms. This insight opens avenues for these compounds in the development of new antimicrobial agents and coatings, particularly in healthcare and material preservation (Tale & Jagtap, 2011).

Catalytic Coupling and Synthesis

Catalytic Carbonylative Coupling : Acrylamide derivatives are synthesized through processes like catalytic carbonylative coupling, indicating their significance in organic synthesis and potential applications in various industrial processes (Ali, El-Ghanam, Fettouhi, & Tijani, 2000).

Polymerization and Material Science

Polymerization Under Pressure : The study of acrylamide polymerization under pressure provides insights into the material properties and potential applications of polyacrylamide in industries like water treatment, agriculture, and more (Sharma, Murli, & Sharma, 2013).

Safety and Hazards

The safety and hazards associated with 3-anilino-N-(2,4-dichlorophenyl)acrylamide are not clear from the available information . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

(E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-7-14(13(17)10-11)19-15(20)8-9-18-12-4-2-1-3-5-12/h1-10,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMWAMYEQPHMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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